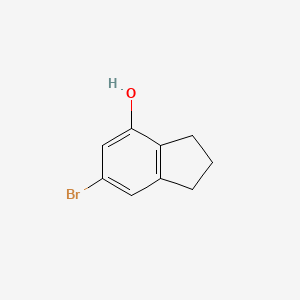
Ethyl 3-ethoxy-4,4,4-trifluorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C8H13F3O3. It is an ethyl ester derivative of trifluorobutyric acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluorobutyrate with ethanol under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl 4,4,4-trifluorobutyrate and ethanol.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 60-70°C.
Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of trifluorobutyric acid or trifluoromethyl ketones.
Reduction: Formation of ethyl 3-ethoxy-4,4,4-trifluorobutanol.
Substitution: Formation of substituted trifluorobutyrate derivatives.
Scientific Research Applications
Ethyl 3-ethoxy-4,4,4-trifluorobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4,4,4-trifluorobutyrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols.
Pathways Involved: The hydrolysis pathway is a key mechanism, where the ester bond is cleaved by water or enzymatic action.
Comparison with Similar Compounds
Ethyl 3-ethoxy-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorobutyrate: Similar structure but lacks the ethoxy group, leading to different reactivity and applications.
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Contains a hydroxyl group instead of an ethoxy group, affecting its chemical behavior and uses.
Ethyl 4,4,4-trifluoroacetoacetate: Another fluorinated ester with distinct properties and applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and engineers working on advanced materials, pharmaceuticals, and chemical synthesis.
Properties
Molecular Formula |
C8H13F3O3 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C8H13F3O3/c1-3-13-6(8(9,10)11)5-7(12)14-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
SNIRUFFJTCEPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


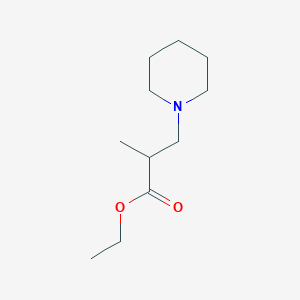

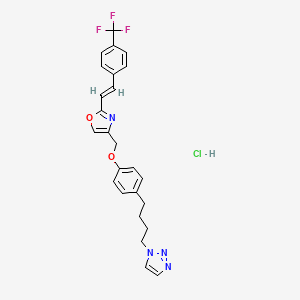
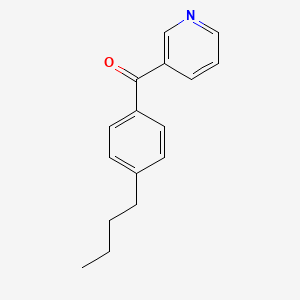
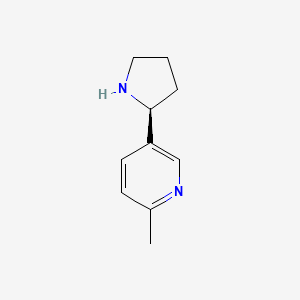

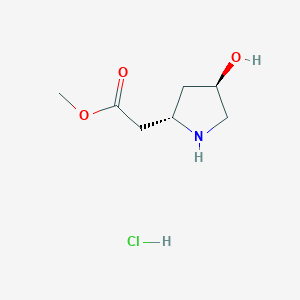
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)
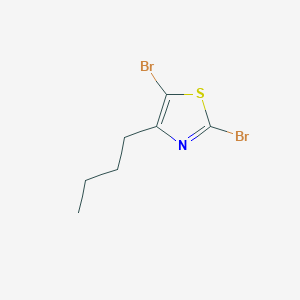
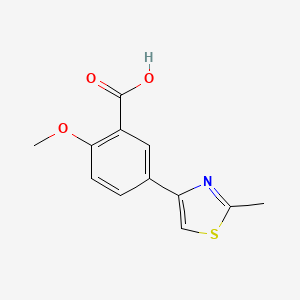
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
